2-Mesitylpiperazine
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Overview
Description
2-Mesitylpiperazine is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positionsPiperazine derivatives, including this compound, are known for their wide range of biological and pharmaceutical activities .
Preparation Methods
The synthesis of 2-Mesitylpiperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Chemical Reactions Analysis
2-Mesitylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the mesityl group can be replaced by other functional groups under appropriate conditions.
Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.
Scientific Research Applications
2-Mesitylpiperazine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperazine derivatives are often explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and catalysts for industrial processes
Mechanism of Action
The mechanism of action of 2-Mesitylpiperazine involves its interaction with specific molecular targets. For instance, piperazine compounds are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in the flaccid paralysis of certain parasites, making it useful in anthelmintic treatments . The mesityl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
2-Mesitylpiperazine can be compared with other piperazine derivatives such as:
1-Benzylpiperazine: Known for its stimulant properties.
1-Methylpiperazine: Used as an intermediate in pharmaceutical synthesis.
2-Methylpiperazine: Similar in structure but with different substituents, leading to varied chemical and biological properties
The uniqueness of this compound lies in the presence of the mesityl group, which imparts distinct chemical reactivity and potential biological activities compared to other piperazine derivatives.
Properties
Molecular Formula |
C13H20N2 |
---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
2-(2,4,6-trimethylphenyl)piperazine |
InChI |
InChI=1S/C13H20N2/c1-9-6-10(2)13(11(3)7-9)12-8-14-4-5-15-12/h6-7,12,14-15H,4-5,8H2,1-3H3 |
InChI Key |
WMKMFZZDGHUMAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2CNCCN2)C |
Origin of Product |
United States |
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